molecular formula C10H3F12N B14490757 2,3,4,6-Tetrakis(trifluoromethyl)aniline CAS No. 65537-99-7

2,3,4,6-Tetrakis(trifluoromethyl)aniline

Katalognummer: B14490757
CAS-Nummer: 65537-99-7
Molekulargewicht: 365.12 g/mol
InChI-Schlüssel: HRQLUBRHACXYCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6-Tetrakis(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H3F12N. It is characterized by the presence of four trifluoromethyl groups attached to an aniline ring. This compound is known for its unique chemical properties, making it a subject of interest in various scientific research fields .

Vorbereitungsmethoden

The synthesis of 2,3,4,6-Tetrakis(trifluoromethyl)aniline typically involves the use of trifluoromethylation reactions. One common method is the reaction of aniline with trifluoromethylating agents under specific conditions. For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to facilitate the trifluoromethylation process by establishing a hydrogen bonding network with the aniline and trifluoromethyl reagent . Industrial production methods may involve large-scale trifluoromethylation reactions using similar reagents and conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

2,3,4,6-Tetrakis(trifluoromethyl)aniline undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,3,4,6-Tetrakis(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Wirkmechanismus

The mechanism by which 2,3,4,6-Tetrakis(trifluoromethyl)aniline exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, including enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

2,3,4,6-Tetrakis(trifluoromethyl)aniline can be compared to other trifluoromethylated anilines, such as 2,3,5,6-tetrafluoro-4-(trifluoromethyl)aniline and 2,6-dichloro-4-(trifluoromethyl)aniline. While these compounds share similar structural features, this compound is unique due to the presence of four trifluoromethyl groups, which significantly enhance its chemical reactivity and stability .

Eigenschaften

CAS-Nummer

65537-99-7

Molekularformel

C10H3F12N

Molekulargewicht

365.12 g/mol

IUPAC-Name

2,3,4,6-tetrakis(trifluoromethyl)aniline

InChI

InChI=1S/C10H3F12N/c11-7(12,13)2-1-3(8(14,15)16)6(23)5(10(20,21)22)4(2)9(17,18)19/h1H,23H2

InChI-Schlüssel

HRQLUBRHACXYCV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=C(C(=C1C(F)(F)F)N)C(F)(F)F)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.